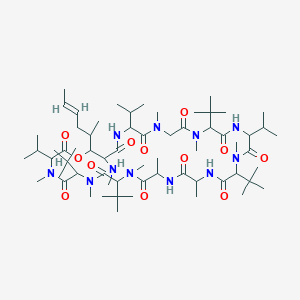![molecular formula C17H24S3 B14149504 6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene CAS No. 88887-32-5](/img/structure/B14149504.png)
6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene is an organic compound characterized by its unique structure, which includes a dihydroazulene core substituted with a tris(ethylsulfanyl)methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene typically involves the following steps:
Formation of the Dihydroazulene Core: This can be achieved through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Tris(ethylsulfanyl)methyl Group: This step involves the reaction of the dihydroazulene core with tris(ethylsulfanyl)methyl reagents under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfides.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new therapeutic agents.
Medicine: Research into its biological activity could uncover new medicinal properties.
Industry: The compound’s electronic properties make it a candidate for use in organic electronics and materials science.
作用機序
The mechanism by which 6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene exerts its effects depends on its specific application
類似化合物との比較
Similar Compounds
6-[Tris(methylsulfanyl)methyl]-1,6-dihydroazulene: Similar structure but with methyl groups instead of ethyl groups.
6-[Tris(phenylsulfanyl)methyl]-1,6-dihydroazulene: Similar structure but with phenyl groups instead of ethyl groups.
Uniqueness
6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene is unique due to the presence of ethylsulfanyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and potentially more suitable for specific applications in materials science and organic electronics.
特性
CAS番号 |
88887-32-5 |
|---|---|
分子式 |
C17H24S3 |
分子量 |
324.6 g/mol |
IUPAC名 |
6-[tris(ethylsulfanyl)methyl]-1,6-dihydroazulene |
InChI |
InChI=1S/C17H24S3/c1-4-18-17(19-5-2,20-6-3)16-12-10-14-8-7-9-15(14)11-13-16/h7-8,10-13,16H,4-6,9H2,1-3H3 |
InChIキー |
HDJAFJVRTVVRAM-UHFFFAOYSA-N |
正規SMILES |
CCSC(C1C=CC2=C(C=CC2)C=C1)(SCC)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


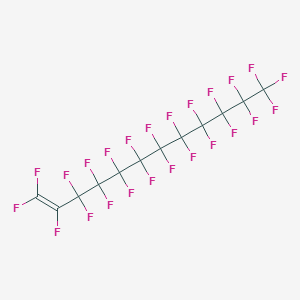
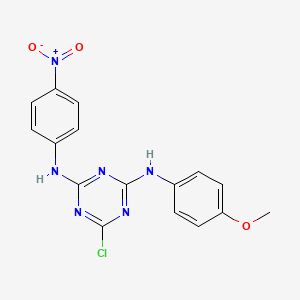
![N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14149434.png)
![N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B14149439.png)



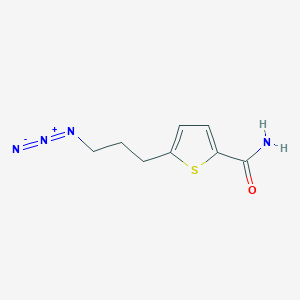


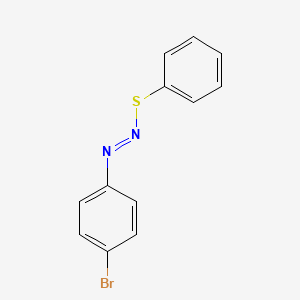
![3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14149523.png)
![N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide](/img/structure/B14149534.png)
